molecular formula C10H13Cl2N B13561895 4-chloro-N-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride

4-chloro-N-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride

Cat. No.: B13561895
M. Wt: 218.12 g/mol
InChI Key: HVKXIZVFAJTKET-UHFFFAOYSA-N
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Description

4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a chlorine atom at the 4th position, a methyl group attached to the nitrogen atom, and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-chloro-2-methyl-1-indanone.

    Reduction: The ketone group of 4-chloro-2-methyl-1-indanone is reduced to form 4-chloro-2-methyl-2,3-dihydro-1H-inden-2-ol.

    Amination: The hydroxyl group is then replaced with an amine group through a nucleophilic substitution reaction, yielding 4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of 4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts like iron(III) chloride to enhance reaction rates.

    Solvents: Selection of appropriate solvents like liquid ammonia to facilitate reactions.

    Temperature Control: Maintaining specific temperature ranges to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide in acetic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Ammonia or amines for substitution reactions.

Major Products

    Oxidation: Formation of 4-chloro-2-methyl-1-indanone.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methyl-1-indanone: A precursor in the synthesis of 4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride.

    4-chloro-2-methyl-2,3-dihydro-1H-inden-2-ol: An intermediate in the synthesis process.

    N-methyl-2,3-dihydro-1H-inden-2-amine: A related compound without the chlorine atom.

Uniqueness

4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C10H13Cl2N

Molecular Weight

218.12 g/mol

IUPAC Name

4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride

InChI

InChI=1S/C10H12ClN.ClH/c1-12-8-5-7-3-2-4-10(11)9(7)6-8;/h2-4,8,12H,5-6H2,1H3;1H

InChI Key

HVKXIZVFAJTKET-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2=C(C1)C(=CC=C2)Cl.Cl

Origin of Product

United States

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